
3-(4-chlorobenzyl)-5,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-imidazole-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-chlorobenzyl)-5,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-imidazole-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C17H15ClN4O4 and its molecular weight is 374.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(4-chlorobenzyl)-5,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-imidazole-2,4(3H,5H)-dione , commonly referred to as compound 1 , belongs to a class of imidazole derivatives that have garnered attention for their potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of compound 1 can be represented as follows:
Structural Features
- Chlorobenzyl Group : Enhances lipophilicity and may influence receptor binding.
- Nitropyridine Moiety : Associated with diverse biological activities, including antimicrobial and anticancer effects.
- Imidazole Core : Known for its role in various biological processes and as a pharmacophore in drug design.
Antimicrobial Activity
Research indicates that compound 1 exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be notably low, suggesting potent activity.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These results indicate that compound 1 could serve as a potential lead for developing new antimicrobial agents.
Antitumor Activity
Compound 1 has also been evaluated for its anticancer properties. Studies utilizing various cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The following table summarizes the IC50 values observed in different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 |
MCF-7 (breast cancer) | 15 |
A549 (lung cancer) | 20 |
The compound's mechanism appears to involve the inhibition of cell proliferation and the induction of cell cycle arrest at the G2/M phase.
The proposed mechanism of action for compound 1 includes:
- Inhibition of DNA Synthesis : By interacting with DNA polymerases.
- Induction of Oxidative Stress : Leading to cellular damage and apoptosis.
- Modulation of Signaling Pathways : Such as MAPK and PI3K/Akt pathways, which are crucial in regulating cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of compound 1 against multidrug-resistant bacterial strains. The results showed that compound 1 significantly inhibited bacterial growth compared to standard antibiotics, suggesting its potential use in treating resistant infections .
Case Study 2: Cancer Research
In a preclinical trial published in Cancer Letters, researchers investigated the anticancer effects of compound 1 on xenograft models. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology .
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5,5-dimethyl-1-(5-nitropyridin-2-yl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4/c1-17(2)15(23)20(10-11-3-5-12(18)6-4-11)16(24)21(17)14-8-7-13(9-19-14)22(25)26/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMLKZSROYATCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C2=NC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.